1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine

Description

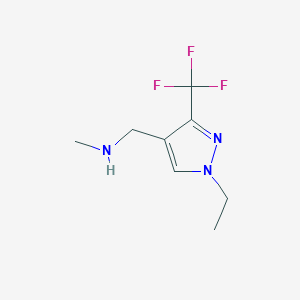

1-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine is a pyrazole-derived compound characterized by a trifluoromethyl (-CF₃) group at position 3 and an ethyl (-C₂H₅) substituent at position 1 of the pyrazole ring. The N-methylmethanamine group (-CH₂NHCH₃) is attached to position 4 of the heterocycle.

Properties

IUPAC Name |

1-[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3N3/c1-3-14-5-6(4-12-2)7(13-14)8(9,10)11/h5,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWOBEJNBCFKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(F)(F)F)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine, a compound characterized by its unique trifluoromethyl pyrazole structure, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of the compound is with a molecular weight of 215.18 g/mol. It features a trifluoromethyl group which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl pyrazoles exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies report that derivatives of trifluoromethyl pyrazoles demonstrate significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Certain analogs have shown promising results in inhibiting cancer cell proliferation, particularly in breast and prostate cancer models.

- Neuroprotective Effects : There is emerging evidence suggesting that these compounds may protect neuronal cells from oxidative stress and apoptosis.

Antimicrobial Activity

A study examining the antimicrobial efficacy of various pyrazole derivatives found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of traditional antibiotics, suggesting potential as an alternative therapeutic agent.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| This compound | 16 | Escherichia coli |

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, a study utilizing MCF-7 breast cancer cells reported that treatment with the compound resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Neuroprotective Effects

Research conducted on neuronal cell lines indicates that the compound may mitigate oxidative stress-induced damage. The results showed a reduction in reactive oxygen species (ROS) levels following treatment with the compound.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Pathways : The trifluoromethyl group may enhance binding affinity to specific enzymes involved in metabolic pathways.

- Modulation of Cell Signaling : The compound may influence signaling pathways related to apoptosis and cell proliferation.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in various pharmacological contexts, primarily due to its structural features that allow it to interact with biological targets effectively.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazoles, including this compound, exhibit significant anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a candidate for further development in cancer therapeutics.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar pyrazole derivatives were effective against various cancer cell lines, showing IC50 values in the low micromolar range .

Anti-inflammatory Effects

Research has also suggested that compounds with pyrazole structures can act as anti-inflammatory agents. The modulation of inflammatory pathways through inhibition of specific enzymes has been observed.

Case Study : In a preclinical model of arthritis, a related pyrazole compound demonstrated a reduction in inflammatory markers and improved joint function .

N-Alkylation Reactions

This method involves the alkylation of pyrazole derivatives with N-methylmethanamine under basic conditions to yield the desired compound.

Fluorination Techniques

The introduction of trifluoromethyl groups can be accomplished using electrophilic fluorination methods, which enhance the biological activity of the resulting compounds.

Material Science Applications

Beyond pharmacology, this compound may find applications in material science, particularly in the development of functional materials due to its unique electronic properties.

Coordination Chemistry

The ability to form stable complexes with transition metals makes this compound suitable for applications in catalysis and materials science.

Table 1: Summary of Applications

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₈H₁₃F₃N₃ (base compound)

- Molecular Weight : 208.21 g/mol

- CAS Number : 188689-64-7 (for the amine precursor)

- Applications : Primarily used as a building block in medicinal chemistry and pesticide development. Its trifluoromethyl group enhances metabolic stability and binding affinity to biological targets .

Structural and Functional Analogues

The compound belongs to a broader class of pyrazole-based amines with variable substituents. Below is a comparative analysis with structurally related derivatives:

Key Findings from Comparative Studies:

Bioactivity :

- The trifluoromethyl group in the target compound and its analogues (e.g., compound 5g) significantly enhances fungicidal activity against Sclerotinia sclerotiorum and Rhizoctonia solani by inhibiting succinate dehydrogenase (SDH) .

- The absence of -CF₃ in 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine correlates with reduced pesticidal activity but improved safety profiles (lower acute toxicity) .

Structural Influence on Binding :

- Molecular docking studies show that trifluoromethyl-pyrazole derivatives (e.g., 5g) bind to SDH similarly to commercial fungicides like penthiopyrad, with carbonyl and -CF₃ groups critical for hydrogen bonding and hydrophobic interactions .

- Aromatic substituents (e.g., 4-fluorophenyl in ) improve target affinity in receptor-binding assays compared to aliphatic chains.

Physicochemical Properties :

- Lipophilicity : The -CF₃ group increases logP values, enhancing membrane permeability. For example, the target compound has higher logP than its methoxyphenyl analogue .

- Stability : Ethyl and trifluoromethyl groups reduce oxidative degradation, as seen in accelerated stability testing .

Synthetic Accessibility: The target compound is synthesized via modular routes starting from ethyl 4,4,4-trifluoro-3-oxobutanoate, similar to oxadiazole derivatives in . In contrast, 1-(3-Methoxyphenyl)-1H-pyrazol-4-yl derivatives require multi-step functionalization of aryl hydrazines .

Preparation Methods

Alkylation of Pyrazole Nitrogen

Following pyrazole formation, the introduction of the ethyl group at the N1 position is typically achieved via alkylation using ethyl iodide or ethyl bromide under basic conditions. This step requires careful control of temperature and solvent to avoid over-alkylation or side reactions.

Attachment of N-methylmethanamine Side Chain

The final step involves installing the N-methylmethanamine moiety at the 4-position of the pyrazole ring. This can be accomplished through:

- Reductive amination of the corresponding pyrazole-4-carbaldehyde with methylamine in the presence of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- Alternatively, nucleophilic substitution reactions may be employed if suitable leaving groups are present on the pyrazole ring.

Industrial processes often optimize this step by using continuous flow reactors to enhance yield and purity, controlling reaction parameters such as temperature, solvent polarity, and reagent stoichiometry.

Representative Synthetic Route Summary

Research Findings and Optimization Insights

- Stability considerations: The trifluoromethylhydrazine intermediates are short-lived; thus, rapid processing and acid catalysis in DCM are critical to prevent decomposition and side product formation.

- Purification: Column chromatography using NH4OH-modified eluents (e.g., 90:10 ethyl acetate/methanol with 1% NH4OH) is effective for isolating the final amine product with high purity.

- Yield improvements: Continuous flow synthesis methods have been reported to enhance reaction control, reduce reaction times, and improve overall yields in industrial scale-up scenarios.

- Electronic effects: The trifluoromethyl group increases metabolic stability and lipophilicity but may reduce aqueous solubility, influencing reaction solvent choice and purification strategies.

Comparative Analysis with Similar Compounds

| Compound Feature | 1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine | Analogues (e.g., 1-ethyl-3-methyl-pyrazol derivatives) |

|---|---|---|

| Electron-withdrawing substituent | Trifluoromethyl (CF3) enhances stability and lipophilicity | Methyl group less electron-withdrawing, lower metabolic stability |

| Alkyl substituent at N1 | Ethyl group increases lipophilicity and steric bulk | Similar alkyl groups (ethyl, isopropyl) used for tuning properties |

| Side chain | N-methylmethanamine provides basic amine functionality | Variants include pyrrole or benzyl amines affecting binding |

| Synthetic complexity | Requires careful handling of unstable trifluoromethyl intermediates | Simpler methyl analogues easier to prepare but less pharmacologically robust |

Q & A

Q. What are the primary synthetic routes for 1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine, and how can reaction conditions be optimized?

Methodological Answer:

- Mannich Reaction : A common approach involves Mannich-type condensation reactions, where pyrazole derivatives are functionalized with amine groups. For example, analogous compounds with trifluoromethyl pyrazole moieties were synthesized via Mannich reactions using N,N'-bis(methoxymethyl)diaza-18-crown-6 and substituted phenols .

- Optimization : Key parameters include solvent choice (e.g., DMF for polar intermediates), base selection (e.g., K₂CO₃ for deprotonation), and temperature control (room temperature for stability of sensitive intermediates) .

- Yield Enhancement : Purification via recrystallization (e.g., ethyl acetate/light petroleum ether) improves purity, as demonstrated in related trifluoromethyl-pyrazole syntheses (85% yield) .

Q. How can researchers characterize the physicochemical properties of this compound given limited available data?

Methodological Answer:

- Spectroscopic Techniques : Use NMR (e.g., δ 2.23 ppm for methyl groups) and IR (e.g., 3240–2995 cm for N-H stretches) to confirm structural motifs, as validated in studies of similar pyrazole derivatives .

- Chromatography : HPLC (98.67% purity) and LC-MS (e.g., ESI-MS m/z 518.2) ensure compound integrity and detect impurities .

- Thermal Analysis : Differential scanning calorimetry (DSC) can estimate melting points (e.g., 115–190°C for analogs) when experimental data are unavailable .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use P95/P1 respirators for particulate protection and OV/AG/P99 cartridges for volatile organics. Full-body chemical-resistant suits are recommended due to acute toxicity risks (H302, H315, H319) .

- Ventilation : Employ fume hoods to minimize inhalation exposure (H335 hazard) and avoid drainage contamination .

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation immediately .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reactions (e.g., cross-coupling or cycloadditions)?

Methodological Answer:

- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys analyze feasible routes using databases of analogous reactions (e.g., trifluoromethyl group stability in nucleophilic substitutions) .

- DFT Calculations : Simulate transition states for reactions involving the pyrazole ring’s electron-deficient trifluoromethyl group. For example, predict regioselectivity in Suzuki-Miyaura couplings using Fukui indices .

- Molecular Dynamics : Model interactions with solvents (e.g., DMSO polarity effects on reaction kinetics) to optimize synthetic conditions .

Q. What experimental strategies resolve contradictions in bioactivity data for this compound and its analogs?

Methodological Answer:

- Dose-Response Curves : Establish EC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish target-specific effects from off-target toxicity .

- Isotopic Labeling : Use -NMR to track metabolic stability of the trifluoromethyl group in biological matrices, addressing discrepancies in pharmacokinetic studies .

- Structural Analogs : Compare activity of derivatives (e.g., replacing ethyl with methyl groups) to identify critical pharmacophores .

Q. How can researchers address the lack of ecological toxicity data for environmental risk assessment?

Methodological Answer:

- Microcosm Studies : Evaluate biodegradation in soil/water systems using OECD 301/302 guidelines, monitoring metabolites via LC-QTOF-MS .

- QSAR Models : Predict bioaccumulation potential (Log Pow) and mobility (soil adsorption coefficients) using fragment-based computational tools .

- Algal Toxicity Assays : Use Chlamydomonas reinhardtii to estimate EC₅₀ for aquatic impact, given the compound’s structural similarity to persistent agrochemicals .

Q. What methodologies elucidate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor decomposition via UPLC-PDA .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated stability data (e.g., 25°C/60% RH vs. 40°C/75% RH) .

- Solid-State NMR : Investigate crystallinity changes impacting stability, as seen in related pyrazole-carboxamides .

Data Gaps and Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.